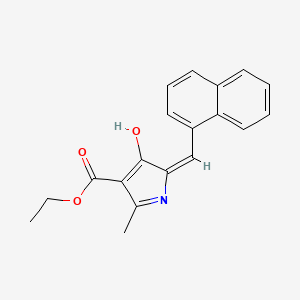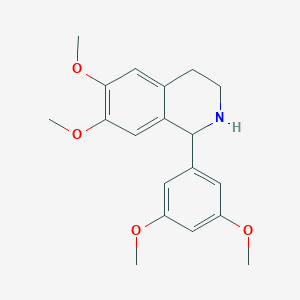![molecular formula C22H38N4S B5988715 N-[(1-cyclopentylpiperidin-3-yl)methyl]-2-piperidin-1-yl-N-(1,3-thiazol-2-ylmethyl)ethanamine](/img/structure/B5988715.png)
N-[(1-cyclopentylpiperidin-3-yl)methyl]-2-piperidin-1-yl-N-(1,3-thiazol-2-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-cyclopentylpiperidin-3-yl)methyl]-2-piperidin-1-yl-N-(1,3-thiazol-2-ylmethyl)ethanamine is a complex organic compound with a unique structure that includes a piperidine ring, a thiazole ring, and a cyclopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-3-yl)methyl]-2-piperidin-1-yl-N-(1,3-thiazol-2-ylmethyl)ethanamine typically involves multiple steps, starting with the preparation of the piperidine and thiazole intermediates. The cyclopentyl group is introduced through a cyclization reaction. The final compound is obtained by coupling the intermediates under specific reaction conditions, such as controlled temperature and pH, using catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-cyclopentylpiperidin-3-yl)methyl]-2-piperidin-1-yl-N-(1,3-thiazol-2-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(1-cyclopentylpiperidin-3-yl)methyl]-2-piperidin-1-yl-N-(1,3-thiazol-2-ylmethyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of N-[(1-cyclopentylpiperidin-3-yl)methyl]-2-piperidin-1-yl-N-(1,3-thiazol-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine and thiazole derivatives, such as:
- N-[(1-cyclopentylpiperidin-3-yl)methyl]amine
- 2-piperidin-1-yl-N-(1,3-thiazol-2-ylmethyl)ethanamine
- N-(1,3-thiazol-2-ylmethyl)piperidine
Uniqueness
N-[(1-cyclopentylpiperidin-3-yl)methyl]-2-piperidin-1-yl-N-(1,3-thiazol-2-ylmethyl)ethanamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[(1-cyclopentylpiperidin-3-yl)methyl]-2-piperidin-1-yl-N-(1,3-thiazol-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4S/c1-4-11-24(12-5-1)14-15-25(19-22-23-10-16-27-22)17-20-7-6-13-26(18-20)21-8-2-3-9-21/h10,16,20-21H,1-9,11-15,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUDEEASWJLVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN(CC2CCCN(C2)C3CCCC3)CC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(4-chlorophenyl)acetyl]oxy}-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B5988637.png)
![6-(2-chlorophenyl)-2-[(4,8-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B5988651.png)

![8-(4-FLUOROPHENYL)-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B5988661.png)
![1-(2-Chlorophenyl)-5-[(3-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione](/img/structure/B5988676.png)
![1-[benzyl(methyl)amino]-3-{5-[(diethylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B5988687.png)
![N-[(4-ethylphenoxy)-methylphosphoryl]-2-iodoaniline](/img/structure/B5988695.png)
![2-[1-(3-methylbutyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5988708.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5988727.png)
![4-(2-methylprop-2-enoxy)-N-[2-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B5988733.png)
![ethyl 1-(2-hydroxy-3-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5988748.png)
![6-(2-methoxyphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5988753.png)
![N-[(isopropylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5988756.png)
